2-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-2-ol
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Overview
Description
2-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-2-ol is an organic compound with a complex structure that includes a methoxy group, a trifluoromethyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-2-ol typically involves the reaction of 4-methoxy-2-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired alcohol product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is one such method. This process allows for the reduction of the aldehyde group under mild conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of various alcohol derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
2-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-Amino-2-(trifluoromethyl)phenyl]propan-2-ol
- 2-[4-Methoxy-2-(trifluoromethyl)phenyl]ethanol
- 2-[4-Methoxy-2-(trifluoromethyl)phenyl]acetone
Uniqueness
2-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-2-ol is unique due to the presence of both a methoxy group and a trifluoromethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications .
Properties
Molecular Formula |
C11H13F3O2 |
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Molecular Weight |
234.21 g/mol |
IUPAC Name |
2-[4-methoxy-2-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C11H13F3O2/c1-10(2,15)8-5-4-7(16-3)6-9(8)11(12,13)14/h4-6,15H,1-3H3 |
InChI Key |
PHHNUPQLARNRRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)OC)C(F)(F)F)O |
Origin of Product |
United States |
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